Technical Guide: Potassium Quinoline-6-Trifluoroborate (CAS 1411985-98-2)
Technical Guide: Potassium Quinoline-6-Trifluoroborate (CAS 1411985-98-2)
Executive Summary
Potassium quinoline-6-trifluoroborate (CAS 1411985-98-2) represents a high-fidelity organoboron reagent designed to overcome the stability and purification limitations of traditional boronic acids. As a zwitterionic salt, it offers indefinite shelf stability, resistance to protodeboronation, and precise stoichiometry. This compound serves as a critical building block in medicinal chemistry, specifically for the modular installation of the quinoline pharmacophore—a privileged scaffold in antimalarial, antiviral, and kinase inhibitor therapeutics.[1]
This guide details the physicochemical properties, mechanistic advantages, and validated experimental protocols for utilizing this reagent in palladium-catalyzed cross-coupling reactions.
Chemical Profile & Properties[2][3][4][5][6][7]
The utility of potassium quinoline-6-trifluoroborate lies in its salt-like character, which confers stability against atmospheric moisture and oxidation—common failure modes for electron-deficient heteroaryl boronic acids.
Physicochemical Specifications
| Property | Specification |
| IUPAC Name | Potassium trifluoro(quinolin-6-yl)borate |
| CAS Number | 1411985-98-2 |
| Molecular Formula | C₉H₆BF₃KN |
| Molecular Weight | 235.06 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in Acetone, MeOH, H₂O, DMSO; Insoluble in Et₂O, CH₂Cl₂, Hexanes |
| Melting Point | > 300 °C (Decomposes) |
| Stability | Air/Moisture stable; indefinitely stable at ambient temperature |
Mechanistic Insight: The "Slow-Release" Strategy
Unlike boronic acids, which are directly transmetallation-competent but prone to decomposition (protodeboronation) and anhydride formation (boroxines), organotrifluoroborates act as a reservoir species . They are chemically inert toward the metal center until hydrolyzed.
The Hydrolysis-Transmetallation Equilibrium
In the reaction media (typically containing water and a base), the trifluoroborate undergoes a slow, equilibrium-driven hydrolysis to release the active boronic acid species in situ. This "slow release" maintains a low steady-state concentration of the active boronic acid, minimizing side reactions such as oxidative homocoupling or protodeboronation, which are prevalent with electron-deficient heterocycles like quinoline.
Figure 1: The "Slow-Release" mechanism prevents catalyst poisoning and substrate decomposition by regulating the concentration of the active boron species.
Applications in Drug Discovery[1][9]
The quinoline-6-trifluoroborate reagent is particularly valuable in Late-Stage Functionalization (LSF) .
-
Library Synthesis: Due to its high solubility in polar organic solvents (acetone/alcohols), it is amenable to automated parallel synthesis where reagents are dispensed as solutions.
-
Bioisostere Installation: It allows for the rapid introduction of the quinoline moiety, a known bioisostere for naphthalene or indole, improving aqueous solubility and metabolic stability (lowering LogD).
-
Fragment-Based Drug Design (FBDD): The trifluoroborate moiety is small and stable, making this reagent an ideal "fragment" for crystallographic soaking experiments before cross-coupling.
Experimental Protocols
A. Synthesis of Potassium Quinoline-6-Trifluoroborate
If the reagent is not purchased, it can be synthesized from the corresponding boronic acid or ester.
-
Dissolution: Dissolve Quinoline-6-boronic acid (1.0 equiv) in a minimal amount of MeOH or Acetone.
-
Fluorination: Add aqueous saturated KHF₂ (3.5 - 4.0 equiv) dropwise at 0 °C.
-
Note: KHF₂ is corrosive and etches glass; use plasticware (polypropylene) if possible or limit exposure time.
-
-
Precipitation: Stir for 1–2 hours. The product typically precipitates as a white solid.
-
Isolation: Remove volatiles under reduced pressure. Triturate the residue with dry Acetone (dissolves product, leaves inorganic salts). Filter.
-
Crystallization: Concentrate the acetone filtrate and precipitate with Et₂O or Hexanes. Filter and dry.
B. Standard Suzuki-Miyaura Coupling Protocol
This protocol, adapted from Molander’s work, is optimized for heteroaryl trifluoroborates.
Reagents:
-
Aryl Halide (1.0 equiv)
-
Potassium Quinoline-6-trifluoroborate (1.05 – 1.2 equiv)
-
Catalyst: Pd(OAc)₂ (2–5 mol%)
-
Ligand: XPhos or RuPhos (4–10 mol%) – Crucial for heteroaryl coupling.
-
Base: K₂CO₃ or Cs₂CO₃ (3.0 equiv)
-
Solvent: Toluene/H₂O (3:1) or THF/H₂O (10:1)
Step-by-Step Workflow:
Figure 2: Optimized workflow for Suzuki-Miyaura coupling using Potassium Quinoline-6-trifluoroborate.
Critical Technical Notes:
-
Degassing: Oxygen promotes homocoupling and catalyst deactivation. Sparging with Argon for 10 minutes is mandatory.
-
Water Content: Water is essential for the hydrolysis step. Anhydrous conditions will inhibit the reaction.
-
Ligand Choice: For electron-deficient chlorides or sterically hindered partners, RuPhos is superior. For general aryl bromides, XPhos or SPhos are effective.
Handling & Safety
-
HF Generation: While stable, trifluoroborates can release Hydrogen Fluoride (HF) upon contact with strong acids. Avoid acidic workups.
-
Glassware Etching: Prolonged storage in glass in solution is not recommended due to slow fluoride leaching; store solids in glass, solutions in plastic.
-
Toxicity: Treat as a quinoline derivative (potential mutagenic risks associated with the scaffold) and a fluoride source. Use standard PPE (gloves, goggles, fume hood).
References
-
Molander, G. A., & Bernardi, C. R. (2002).[2] Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Journal of Organic Chemistry. [Link] (Foundational text on the stability and reactivity of potassium organotrifluoroborates)
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates.[2][3] Journal of Organic Chemistry. [Link] (Specific protocols for heteroaryl coupling partners similar to quinoline)
-
Darses, S., & Genet, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. [Link] (Comprehensive review of the mechanism and scope of trifluoroborate reagents)
Sources
- 1. Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides [organic-chemistry.org]
